molecular formula C23H26N6O3 B8223665 Hpk1-IN-4

Hpk1-IN-4

Cat. No.: B8223665
M. Wt: 434.5 g/mol
InChI Key: BNZFLUIBCNIAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hematopoietic Progenitor Kinase 1 Inhibitor 4 is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic Progenitor Kinase 1 plays a crucial role in regulating immune cell signaling, particularly in T cells and B cells. By inhibiting Hematopoietic Progenitor Kinase 1, Hematopoietic Progenitor Kinase 1 Inhibitor 4 has shown potential in enhancing immune responses, making it a promising candidate for cancer immunotherapy .

Preparation Methods

The synthesis of Hematopoietic Progenitor Kinase 1 Inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves coupling the intermediate with a suitable amine or other nucleophile under specific reaction conditions .

Industrial production methods for Hematopoietic Progenitor Kinase 1 Inhibitor 4 typically involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent product quality .

Chemical Reactions Analysis

Hematopoietic Progenitor Kinase 1 Inhibitor 4 undergoes various chemical reactions, including:

    Oxidation: Hematopoietic Progenitor Kinase 1 Inhibitor 4 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: Hematopoietic Progenitor Kinase 1 Inhibitor 4 can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific functional groups present on Hematopoietic Progenitor Kinase 1 Inhibitor 4 and the reaction conditions employed .

Scientific Research Applications

Hematopoietic Progenitor Kinase 1 Inhibitor 4 has a wide range of scientific research applications, including:

Mechanism of Action

Hematopoietic Progenitor Kinase 1 Inhibitor 4 exerts its effects by inhibiting the kinase activity of Hematopoietic Progenitor Kinase 1. Hematopoietic Progenitor Kinase 1 is recruited to the plasma membrane following T cell receptor activation, where it phosphorylates the adapter protein SH2 domain-containing leukocyte protein of 76 kDa. This phosphorylation event down-regulates signaling events required for T cell activation and proliferation. By inhibiting Hematopoietic Progenitor Kinase 1, Hematopoietic Progenitor Kinase 1 Inhibitor 4 enhances T cell activation and proliferation, leading to improved immune responses .

Properties

IUPAC Name

4-[2-(hydroxymethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-29-8-7-14-10-20(32-2)19(9-16(14)12-29)27-23-25-11-17(21(24)31)22(28-23)26-18-6-4-3-5-15(18)13-30/h3-6,9-11,30H,7-8,12-13H2,1-2H3,(H2,24,31)(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZFLUIBCNIAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4CO)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.